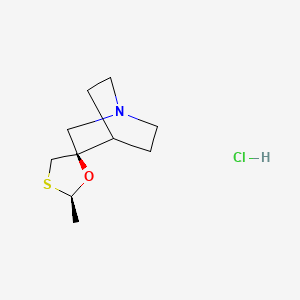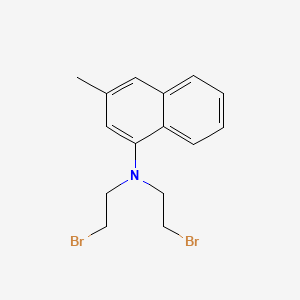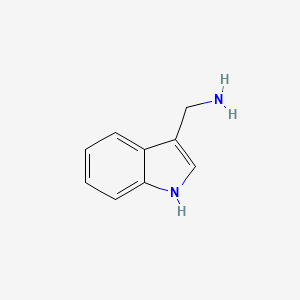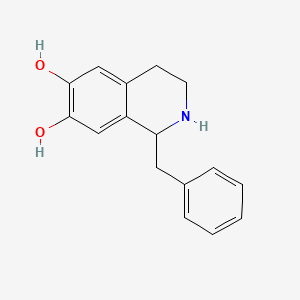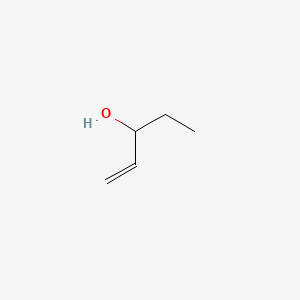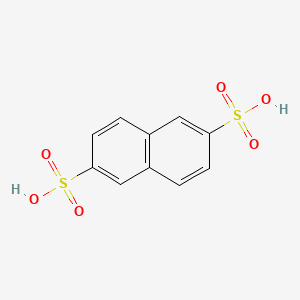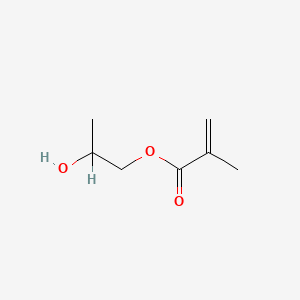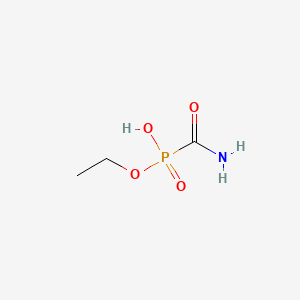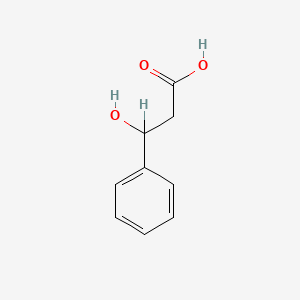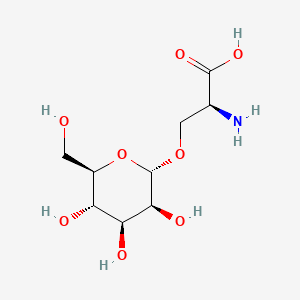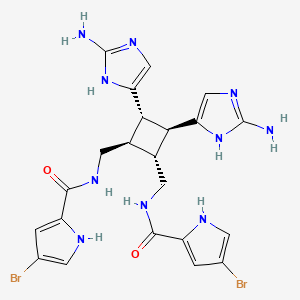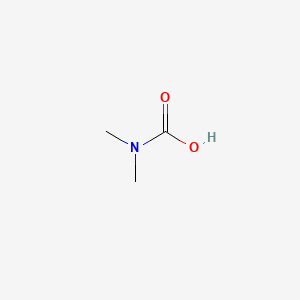
Dimethylcarbamic acid
Übersicht
Beschreibung
Dimethylcarbamic acid is an amino acid consisting of carbamic acid having two methyl substituents both attached to the nitrogen . It is functionally related to a carbamic acid .
Molecular Structure Analysis
The molecular formula of Dimethylcarbamic acid is C3H7NO2 . The molecular weight is 89.09 g/mol . The exact mass is 89.047678466 g/mol .
Physical And Chemical Properties Analysis
Dimethylcarbamic acid has a density of 1.1±0.1 g/cm^3 . Its boiling point is 144.7±23.0 °C at 760 mmHg . The vapour pressure is 2.8±0.5 mmHg at 25°C . The enthalpy of vaporization is 42.1±6.0 kJ/mol . The flash point is 41.3±22.6 °C . The index of refraction is 1.444 . The molar refractivity is 21.2±0.3 cm^3 . The polar surface area is 41 Å^2 . The polarizability is 8.4±0.5 10^-24 cm^3 . The surface tension is 38.4±3.0 dyne/cm . The molar volume is 79.9±3.0 cm^3 .
Wissenschaftliche Forschungsanwendungen
Application in Dye Manufacturing
Specific Scientific Field
Chemical Engineering and Material Science
Comprehensive Summary of the Application
Dimethylcarbamoyl chloride, a derivative of Dimethylcarbamic acid, is used in the synthesis of dyes . The process involves transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates .
Methods of Application or Experimental Procedures
The exact procedures for using Dimethylcarbamoyl chloride in dye manufacturing are proprietary and vary between manufacturers. However, it generally involves reacting Dimethylcarbamoyl chloride with other compounds under controlled conditions .
Results or Outcomes
The outcome of this process is the production of various dyes. The specific properties of the resulting dyes, such as their color and fastness, depend on the other compounds used in the reaction .
Application in Pharmaceutical Manufacturing
Specific Scientific Field
Pharmaceutical Chemistry
Comprehensive Summary of the Application
Dimethylcarbamoyl chloride is used as an intermediate in the manufacture of a number of pharmaceuticals . It’s used to transfer a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups, forming dimethyl carbamates .
Methods of Application or Experimental Procedures
The exact procedures for using Dimethylcarbamoyl chloride in pharmaceutical manufacturing are proprietary and vary between manufacturers. However, it generally involves reacting Dimethylcarbamoyl chloride with other compounds under controlled conditions .
Results or Outcomes
The outcome of this process is the production of various pharmaceuticals. The specific properties of the resulting pharmaceuticals, such as their therapeutic effects and side effects, depend on the other compounds used in the reaction .
Application in Agriculture
Specific Scientific Field
Agricultural Chemistry
Comprehensive Summary of the Application
Dimethylcarbamic acid, in the form of its derivative Dimethylcarbamoyl chloride, has been found to have applications in the agricultural sector . It is used in the synthesis of certain herbicides .
Methods of Application or Experimental Procedures
The exact procedures for using Dimethylcarbamoyl chloride in agricultural applications are proprietary and vary between manufacturers. However, it generally involves reacting Dimethylcarbamoyl chloride with other compounds under controlled conditions .
Results or Outcomes
The outcome of this process is the production of various herbicides. The specific properties of the resulting herbicides, such as their effectiveness and environmental impact, depend on the other compounds used in the reaction .
Application in Biochemistry
Specific Scientific Field
Biochemistry
Comprehensive Summary of the Application
Dimethylcarbamoyl chloride, a derivative of Dimethylcarbamic acid, is used in the synthesis of certain biochemical compounds . It’s used to transfer a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups, forming dimethyl carbamates .
Methods of Application or Experimental Procedures
The exact procedures for using Dimethylcarbamoyl chloride in biochemical applications are proprietary and vary between researchers. However, it generally involves reacting Dimethylcarbamoyl chloride with other compounds under controlled conditions .
Results or Outcomes
The outcome of this process is the production of various biochemical compounds. The specific properties of the resulting compounds, such as their biological activity and therapeutic effects, depend on the other compounds used in the reaction .
Eigenschaften
IUPAC Name |
dimethylcarbamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLVWMUCHSLGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222928 | |
| Record name | Carbamic acid, dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylcarbamic acid | |
CAS RN |
7260-94-8 | |
| Record name | N,N-Dimethylcarbamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7260-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007260948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



